molecular formula C6H16ClN B2392324 2,3-Dimethylbutan-1-amine hydrochloride CAS No. 89585-12-6

2,3-Dimethylbutan-1-amine hydrochloride

Cat. No.: B2392324
CAS No.: 89585-12-6
M. Wt: 137.65
InChI Key: ZHVIFKQZOWFVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylbutan-1-amine hydrochloride is an organic compound with the molecular formula C6H16ClN. It is a derivative of butanamine, where two methyl groups are attached to the second and third carbon atoms of the butane chain, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylbutan-1-amine hydrochloride typically involves the alkylation of ammonia or primary amines with suitable alkyl halides. One common method is the nucleophilic substitution reaction where 2,3-dimethylbutyl chloride reacts with ammonia or an amine under controlled conditions to form the desired amine, which is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethylbutan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways. The exact mechanism can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylbutan-1-amine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and interaction with biological systems. The methyl substitutions at the second and third carbon atoms also confer distinct steric and electronic properties, differentiating it from other butanamine derivatives .

Properties

IUPAC Name

2,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVIFKQZOWFVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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